molecular formula C17H25BO5 B1272635 Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480424-71-3

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

Cat. No.: B1272635
CAS No.: 480424-71-3
M. Wt: 320.2 g/mol
InChI Key: JWSZKSKLMRKJHM-UHFFFAOYSA-N
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Description

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural features, which include a tert-butyl carbonate group and a dioxaborolane moiety. These structural elements contribute to its reactivity and versatility in chemical synthesis and applications.

Properties

IUPAC Name

tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-11-9-8-10-12(13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSZKSKLMRKJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378793
Record name tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-71-3
Record name 1,1-Dimethylethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate typically involves the reaction of a phenylboronic acid derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield boronates.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

    Hydrolysis: Phenols and carbon dioxide are the primary products.

    Oxidation: Boronic acids are the major products.

Scientific Research Applications

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane and carbonate groups. The dioxaborolane moiety can form stable complexes with transition metals, facilitating cross-coupling reactions. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming phenols, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phen

Biological Activity

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate (CAS No. 480424-71-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C17H25BO5
  • Molecular Weight : 315.19 g/mol
  • Structure : The compound features a tert-butyl group and a dioxaborolane moiety which contributes to its chemical reactivity and biological interactions.

This compound has been studied for its role in modulating various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in amyloid beta (Aβ) aggregation. This is particularly relevant in neurodegenerative diseases like Alzheimer's disease.
  • Antioxidant Properties : Studies indicate that this compound may reduce oxidative stress markers in cellular models. For instance, it has been observed to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation.
  • Cell Viability Enhancement : In vitro studies demonstrate that the compound can enhance cell viability in astrocytes exposed to toxic agents such as Aβ1-42. This suggests a neuroprotective effect that could be beneficial in neurodegenerative conditions.

Biological Activity Data

Study FocusFindings
Neuroprotection The compound exhibited a protective effect against Aβ-induced cytotoxicity in astrocytes, improving cell viability from 43.78% to 62.98% when co-treated with Aβ1-42 .
Inflammatory Response Treatment with the compound resulted in decreased levels of TNF-α and IL-6 in astrocytes stimulated with Aβ1-42 .
Oxidative Stress Reduction The compound significantly reduced MDA levels in brain homogenates compared to control groups .

Case Studies

  • Astrocyte Model Study : In a controlled study examining the effects of this compound on astrocytes exposed to Aβ1-42, researchers found that pre-treatment with the compound improved cell survival and reduced inflammatory cytokines . This suggests potential therapeutic applications for neurodegenerative disorders.
  • In Vivo Studies : While in vitro results were promising, in vivo studies showed no significant differences when compared to established treatments like galantamine. This indicates that while the compound has potential neuroprotective properties in vitro, its effectiveness may be limited by factors such as bioavailability or metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate, and what reaction conditions are critical for high yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic ester precursor and a tert-butyl carbonate-containing aryl halide. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .
  • Base : Na₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., 1,2-dimethoxyethane/water) .
  • Temperature : Reflux under inert atmosphere (N₂/Ar) for 2–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
    • Critical Factors : Excess boronic ester (1.2–2.0 eq.), rigorous exclusion of oxygen, and controlled pH to prevent protodeboronation .

Q. How is the Suzuki-Miyaura cross-coupling reaction utilized in synthesizing this compound?

  • Mechanistic Steps :

Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd²⁺ complex.

Transmetallation : Boronic ester transfers aryl group to Pd²⁺.

Reductive Elimination : C–C bond formation releases product and regenerates Pd⁰ .

  • Optimization : Use of bulky ligands (e.g., SPhos) improves coupling efficiency for sterically hindered substrates .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • 1H/13C NMR : Key signals include:

  • Borate ester : δ ~1.3 ppm (12H, singlet, CH₃ groups).
  • Aromatic protons : δ 7.2–8.0 ppm (multiplet, substituted phenyl).
  • tert-butyl group : δ ~1.5 ppm (9H, singlet) .
    • FT-IR : B–O stretch at ~1350 cm⁻¹; carbonyl (C=O) at ~1750 cm⁻¹ .
    • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) .

Q. How should this compound be stored to ensure stability?

  • Storage : Under inert gas (N₂/Ar) at 0–6°C in airtight containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
  • Decomposition Risks : Hydrolysis of the borate ester in aqueous media or prolonged light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions like protodeboronation or homocoupling?

  • Protodeboronation Mitigation :

  • Use degassed solvents and anhydrous conditions .
  • Add phase-transfer catalysts (e.g., TBAB) to enhance boronate stability in biphasic systems .
    • Homocoupling Prevention : Limit Pd loading (<2 mol%) and avoid excess base .
    • Case Study : A failed coupling (0% yield) was attributed to residual oxygen; reintroduction of rigorous inert conditions restored >70% yield .

Q. What strategies improve coupling efficiency with sterically hindered substrates?

  • Ligand Design : Bulky ligands (e.g., XPhos) reduce steric clash and enhance Pd catalyst turnover .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour vs. 24 hours) while maintaining yield .
  • Preactivation : Convert boronic ester to trifluoroborate salt for enhanced stability and reactivity .

Q. How does the tert-butyl carbonate group influence stability and reactivity in downstream applications?

  • Stability : The tert-butyl group provides steric protection against nucleophilic attack, enhancing shelf life .
  • Reactivity : The carbonate moiety serves as a protecting group for alcohols, enabling selective deprotection under acidic conditions (e.g., TFA) .
  • Application Example : Used in OLED synthesis to protect hydroxyl groups during cross-coupling, then deprotected to form emissive layers .

Q. What advanced applications exist for this compound in materials science?

  • OLEDs : Acts as a precursor for pure-blue emitters (e.g., PPICNB) with external quantum efficiency >12% .
  • Polymer Chemistry : Incorporates into conjugated polymers via Suzuki coupling for optoelectronic devices .
  • Table : Key Material Properties

ApplicationExample CompoundKey PropertyReference
OLED EmitterPPICNBλₑₘ = 450 nm, EQE = 13%
Conjugated PolymerPoly(fluorene-boronate)Conductivity = 10⁻³ S/cm

Data Contradictions and Resolution

  • Contradiction : Yields vary widely (30–90%) depending on Pd source and solvent purity .
    • Resolution : Standardize catalyst batches and use freshly distilled solvents.
  • NMR Anomalies : Boron-bound carbons may not appear in 13C NMR due to quadrupolar relaxation; use 11B NMR instead .

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